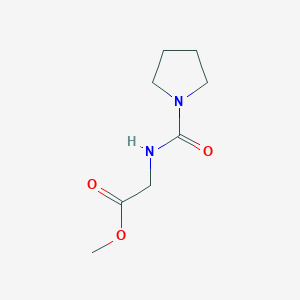

Methyl 2-(pyrrolidine-1-carboxamido)acetate

Description

Methyl 2-(pyrrolidine-1-carboxamido)acetate is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) linked via a carboxamide group to a methyl ester moiety. Its molecular structure combines the conformational flexibility of pyrrolidine with the reactive properties of an amide and ester, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name |

methyl 2-(pyrrolidine-1-carbonylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-13-7(11)6-9-8(12)10-4-2-3-5-10/h2-6H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIPCQOSKZEBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Reactions

The most widely reported method involves carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid moiety of pyrrolidine-1-carboxylic acid. In a representative procedure:

- Reagents : Pyrrolidine-1-carboxylic acid (1.0 equiv), methyl 2-aminoacetate hydrochloride (1.2 equiv), EDCI (1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous dichloromethane.

- Procedure : The carboxylic acid is activated with EDCI/HOBt for 30 minutes at 0°C, followed by addition of methyl glycinate and DIPEA. The reaction proceeds at room temperature for 12–24 hours.

- Workup : The mixture is washed with aqueous HCl (1M), saturated NaHCO₃, and brine. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product in 65–78%.

Key advantages include high functional group tolerance and scalability. However, racemization risks necessitate careful pH control.

Schotten-Baumann Acylation

For laboratories lacking anhydrous conditions, the Schotten-Baumann method offers a viable alternative:

- Reagents : Pyrrolidine-1-carbonyl chloride (1.1 equiv), methyl glycinate (1.0 equiv), aqueous NaOH (2.0 equiv), and dichloromethane.

- Procedure : The acyl chloride is added dropwise to a biphasic mixture of methyl glycinate and NaOH under vigorous stirring at 0°C. Reaction completion occurs within 2 hours.

- Workup : The organic layer is separated, dried over MgSO₄, and concentrated. Yield: 50–62%.

This method avoids carbodiimide byproducts but requires synthesis of the unstable acyl chloride intermediate.

Solid-Phase Synthesis for High-Throughput Applications

Adapting protocols from peptide chemistry, solid-phase synthesis enables rapid parallel production:

- Resin Functionalization : Wang resin is loaded with Fmoc-protected methyl glycinate using N,N-diisopropylcarbodiimide (DIC) and oxyma pure.

- Deprotection : Fmoc removal with 20% piperidine in DMF.

- Coupling : Pyrrolidine-1-carboxylic acid (3.0 equiv) is coupled using HBTU (3.0 equiv) and DIPEA (6.0 equiv) in DMF for 2 hours.

- Cleavage : Treatment with TFA/H₂O (95:5) liberates the product. Yield: 70–85%.

This method is ideal for generating derivatives but requires specialized equipment.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation enhances efficiency:

- Reagents : Pyrrolidine-1-carboxylic acid (1.0 equiv), methyl glycinate (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv) in DMF.

- Conditions : Irradiation at 100°C for 15 minutes under argon.

- Workup : Precipitation in ice-water followed by filtration yields the product in 80–88%.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| EDCI/HOBt Coupling | 65–78 | 12–24 h | $$ | High |

| Schotten-Baumann | 50–62 | 2 h | $ | Moderate |

| Solid-Phase | 70–85 | 4 h | $$$ | Low |

| Microwave-Assisted | 80–88 | 0.25 h | $$ | High |

EDCI/HOBt and microwave methods balance yield and practicality, whereas solid-phase synthesis suits combinatorial libraries.

Mechanistic Insights and Side Reactions

- Racemization : Occurs above pH 8 during Schotten-Baumann reactions, mitigated by low-temperature biphasic conditions.

- Oversilylation : In solid-phase synthesis, excess silylating agents require quenching with methanol.

- Byproduct Formation : Urea derivatives from carbodiimide decomposition are removed via aqueous washes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidine-1-carboxamido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 2-(pyrrolidine-1-carboxamido)acetate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

Medicine: It is involved in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidine-1-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biological processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

N-Methylpyrrolidine-1-Carbothioamide

Structural Differences :

- Functional Groups : The target compound contains a carboxamido group (CONH), whereas N-methylpyrrolidine-1-carbothioamide substitutes oxygen with sulfur in the amide group (CSNH).

- Hydrogen Bonding : The thioamide in N-methylpyrrolidine-1-carbothioamide forms N–H⋯S hydrogen bonds, leading to zigzag polymeric chains in its crystal structure. In contrast, the carboxamido group in the target compound would favor N–H⋯O interactions, likely resulting in distinct packing motifs and solubility profiles.

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

Structural Differences :

- Heterocycle : The target compound uses pyrrolidine (saturated, five-membered), while 2-chloro-6-methylpyrimidine-4-carboxylic acid features a pyrimidine ring (unsaturated, six-membered with two nitrogen atoms).

- Functional Groups : The pyrimidine derivative has a carboxylic acid and chloro substituent, contrasting with the ester and carboxamido groups in the target compound.

Reactivity :

- The chloro group in the pyrimidine compound enables nucleophilic substitution reactions, whereas the ester in the target compound is prone to hydrolysis or transesterification. The carboxylic acid group (pKa ~2–3) is significantly more acidic than the ester (pKa ~13–14), affecting solubility and derivatization strategies.

Pyridinylmethyl Carbamic Acid Esters

Structural Differences :

- Core Structure : The patent compounds incorporate pyridine and triazolo-pyrazine rings, which are aromatic and π-electron-deficient, unlike the aliphatic pyrrolidine in the target compound.

- Functional Groups : These compounds feature carbamate (O–CO–N) linkages, whereas the target compound has a carboxamide (NH–CO) and ester.

Stability and Reactivity :

- Carbamates are more hydrolytically stable than esters but less so than amides. The target compound’s carboxamido group offers superior stability under basic conditions compared to carbamates.

Biological Activity

Methyl 2-(pyrrolidine-1-carboxamido)acetate, a compound with the chemical formula C8H14N2O2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : Interaction with receptors can modulate signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

Research indicates that modifications to the pyrrolidine ring can enhance antimicrobial potency, suggesting structure-activity relationships that warrant further investigation .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings indicate that the compound may induce apoptosis and inhibit cell growth through mechanisms involving cell cycle arrest and oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI explored the synthesis and antimicrobial activity of derivatives of pyrrolidine compounds, highlighting that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a recent investigation, this compound was tested against various cancer cell lines, revealing a dose-dependent response in cytotoxicity. The study concluded that further exploration into its mechanism could provide insights into potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.